N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
“N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its complex structure, which includes a piperidine ring, a pyridazine ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Pyridazine Ring: The pyridazine ring can be introduced via a condensation reaction with appropriate reagents.
Attachment of Phenyl Groups: Phenyl groups are often introduced through Friedel-Crafts alkylation or acylation reactions.
Final Coupling: The final step involves coupling the piperidine and pyridazine rings with the phenyl groups under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to signal transduction.
Pathways: Modulation of cellular pathways, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides and pyridazine derivatives.
This compound: is unique due to its specific substitution pattern and the presence of both piperidine and pyridazine rings.
Uniqueness
- The combination of the piperidine and pyridazine rings with phenyl groups imparts unique chemical and biological properties to the compound.
- Its specific structure may result in distinct pharmacological activities compared to other similar compounds.
Properties
Molecular Formula |
C23H24N4O |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H24N4O/c1-17-7-9-20(10-8-17)24-23(28)19-13-15-27(16-14-19)22-12-11-21(25-26-22)18-5-3-2-4-6-18/h2-12,19H,13-16H2,1H3,(H,24,28) |
InChI Key |
DNFASRBVWWQXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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